![molecular formula C12H8N2O B3166375 4-(5-Hydroxypyridin-2-yl)benzonitrile CAS No. 910649-30-8](/img/structure/B3166375.png)
4-(5-Hydroxypyridin-2-yl)benzonitrile
Overview
Description
“4-(5-Hydroxypyridin-2-yl)benzonitrile” is a chemical compound with the molecular formula C12H8N2O . It is a type of benzonitrile, which are important structural elements found in various pharmaceuticals, agrochemicals, and natural products .
Synthesis Analysis
The synthesis of benzonitriles, including “4-(5-Hydroxypyridin-2-yl)benzonitrile”, often involves amino-catalyzed [3+3] benzannulation reactions . This process involves the reaction of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . The reaction can proceed smoothly under mild conditions without the aid of any metals, additional oxidants, or strong bases .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .
Scientific Research Applications
- Medicinal Chemistry and Drug Development Caspase Inhibitors: 4-(5-Hydroxypyridin-2-yl)benzonitrile has been investigated as a potential caspase inhibitor. Caspases play a crucial role in apoptosis (programmed cell death), and inhibiting them could have therapeutic implications in cancer treatment and neurodegenerative diseases. Bcl-2 Modulation: Bcl-2 proteins regulate apoptosis. Researchers have explored this compound’s ability to modulate Bcl-2 family members, which could impact cancer therapy and other diseases involving abnormal cell survival.
- Biological Studies TNF-alpha Modulation: Tumor necrosis factor-alpha (TNF-alpha) is a key cytokine involved in inflammation and immune responses. 4-(5-Hydroxypyridin-2-yl)benzonitrile might influence TNF-alpha signaling pathways, making it relevant for immunology research.
- Cell Signaling and Biochemical Pathways MAPK/ERK Pathway: The compound’s effects on the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway have been explored. This pathway regulates cell proliferation, differentiation, and survival, making it a critical target for drug discovery.
- Intermediate Synthesis : Researchers in materials science and nanotechnology use 4-(5-Hydroxypyridin-2-yl)benzonitrile as an intermediate in the synthesis of more complex molecules. Its unique structure contributes to the design of functional materials and nanoscale devices .
- Chemical Biology and Enzyme Studies Protein Kinase C (PKC) Modulation: PKC enzymes are involved in cell signaling and regulation. Investigating how this compound interacts with PKC isoforms can provide insights into cellular processes and potential therapeutic targets.
- Cytoskeleton Dynamics and Motor Proteins Kinesin Inhibition: Kinesins are motor proteins that transport cargo along microtubules within cells. 4-(5-Hydroxypyridin-2-yl)benzonitrile may affect kinesin activity, impacting intracellular transport and cellular organization.
Materials Science and Nanotechnology
Future Directions
The future directions for “4-(5-Hydroxypyridin-2-yl)benzonitrile” and similar compounds involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is also a key area of future research .
properties
IUPAC Name |
4-(5-hydroxypyridin-2-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11(15)8-14-12/h1-6,8,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVHLVQMJNSVGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692429 | |
Record name | 4-(5-Hydroxypyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Hydroxypyridin-2-yl)benzonitrile | |
CAS RN |
910649-30-8 | |
Record name | 4-(5-Hydroxypyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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